2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzenesulfonamide group, which is a common component in many pharmaceutical drugs due to its bioactivity . It also contains a tetrahydro-2H-pyran ring, which is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecule contains a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a tetrahydro-2H-pyran ring . These rings are likely to influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Sulfonamides, like the one in this compound, are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions . The tetrahydro-2H-pyran ring can potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might enhance water solubility, while the rings could influence properties like boiling point and melting point .Wissenschaftliche Forschungsanwendungen
- This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. Hydroamination involves the addition of an amino group across a carbon-carbon double bond. The presence of this compound enhances the efficiency of the reaction, allowing for the synthesis of valuable nitrogen-containing compounds .
- Researchers have utilized this compound as a reactant to prepare sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. The sulfonylation process introduces a sulfonate group onto the phenol ring, leading to ligands with specific properties .
- Asymmetric olefin hydroamination and cyclization reactions are essential in organic synthesis. This compound acts as a catalyst precursor, enabling the formation of chiral products with high selectivity. These reactions are particularly valuable in the construction of complex molecules .
- The compound can serve as a precursor for single-site catalysts in ring-opening reactions. These reactions involve breaking cyclic compounds to form open-chain structures. By using this compound as a catalyst precursor, researchers can achieve controlled and efficient ring-opening processes .
- 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is an intermediate in the synthesis of 1,2-dihydro-2-oxopyridine-based ECS modulators. The ECS plays a crucial role in various physiological processes, including pain perception, mood regulation, and immune response .
- Researchers have used this compound as an intermediate to synthesize EED inhibitors. EED is involved in epigenetic regulation, and inhibiting its activity can have implications in cancer therapy and stem cell research. The compound contributes to the development of potential EED-targeted drugs .
Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination
Sulfonate Phenol Ligands via Sulfonylation
Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions
Single-Site Catalyst Precursors for Ring-Opening Reactions
Endocannabinoid System (ECS) Modulators
Embryonic Ectoderm Development (EED) Inhibitors
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-15-13-16(2)18(4)21(17(15)3)27(24,25)22-14-19-5-9-23(10-6-19)20-7-11-26-12-8-20/h13,19-20,22H,5-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIQAAKZQBPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.